Diethyl dimethylaminomethylenemalonate
Overview
Description
Diethyl dimethylaminomethylenemalonate is an organic compound with the molecular formula C10H17NO4. It is a derivative of malonic acid and is characterized by the presence of both diethyl and dimethylamino groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl dimethylaminomethylenemalonate can be synthesized through the reaction of diethyl malonate with dimethylamine in the presence of a base. The reaction typically involves the following steps:
Preparation of Diethyl Malonate: Diethyl malonate is prepared by the esterification of malonic acid with ethanol in the presence of a strong acid catalyst.
Reaction with Dimethylamine: Diethyl malonate is then reacted with dimethylamine in the presence of a base such as sodium ethoxide. .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl dimethylaminomethylenemalonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form β-keto esters.
Hydrolysis: The ester groups in this compound can be hydrolyzed to form the corresponding carboxylic acids
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Nucleophiles: Amines, alcohols, thiols
Solvents: Methanol, ethanol, dimethylformamide (DMF)
Major Products Formed
β-Keto Esters: Formed through condensation reactions
Carboxylic Acids: Formed through hydrolysis of ester groups
Scientific Research Applications
Diethyl dimethylaminomethylenemalonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of β-keto esters and other complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Derivatives of this compound are used in the synthesis of chemotherapeutic agents, particularly those involving 6-aminobenzothiazoles
Mechanism of Action
The mechanism of action of diethyl dimethylaminomethylenemalonate involves its ability to act as a nucleophile and participate in various chemical reactions. The dimethylamino group enhances its nucleophilicity, allowing it to react with electrophiles such as aldehydes and ketones. The compound can also form enolate intermediates, which further participate in condensation and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A precursor to diethyl dimethylaminomethylenemalonate, used in similar synthetic applications.
Dimethyl Malonate: Another derivative of malonic acid, used in organic synthesis.
Diethyl Ethoxymethylenemalonate: Used in the synthesis of chemotherapeutic agents, similar to this compound
Uniqueness
This compound is unique due to the presence of both diethyl and dimethylamino groups, which enhance its reactivity and versatility in organic synthesis. Its ability to form enolate intermediates and participate in various nucleophilic substitution and condensation reactions makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
diethyl 2-(dimethylaminomethylidene)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-14-9(12)8(7-11(3)4)10(13)15-6-2/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSXXTKUKYWLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172228 | |
Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18856-68-3 | |
Record name | 1,3-Diethyl 2-[(dimethylamino)methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18856-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018856683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18856-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-[(dimethylamino)methylene]malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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